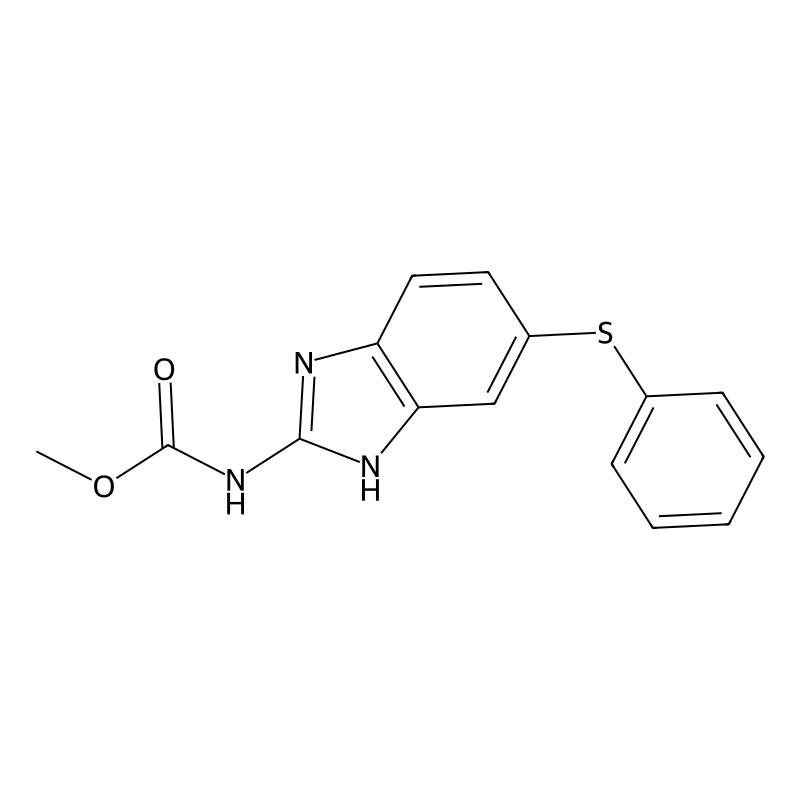

Fenbendazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fenbendazole (CAS: 43210-67-9) is a broad-spectrum benzimidazole anthelmintic characterized by its highly lipophilic structure and potent microtubule-destabilizing properties. In industrial and advanced research procurement, it is primarily sourced as a precursor for veterinary formulations and, increasingly, as a high-potential candidate for oncology repurposing. Its baseline physical properties include extremely low aqueous solubility (typically <1 µg/mL) and high metabolic stability, acting as a sustained in vivo reservoir for its active sulfoxide metabolite, oxfendazole[1]. Buyers typically select fenbendazole for its specific dual-action mechanism—disrupting β-tubulin polymerization and inhibiting key glycolytic enzymes—which distinguishes it from other benzimidazole analogs in targeted therapeutic development [2].

Substituting fenbendazole with closely related benzimidazoles, such as mebendazole or albendazole, fundamentally alters target binding kinetics and formulation requirements. While these analogs share a core pharmacophore, fenbendazole exhibits a markedly different affinity profile for metabolic enzymes (e.g., Hexokinase II) and angiogenic receptors (e.g., VEGFR-2) [1]. Furthermore, fenbendazole's unique solid-state properties dictate specific excipient compatibility; it requires specialized solubilization strategies, such as cyclodextrin complexation or targeted cosolvent systems, to achieve processability and bioavailability [2]. Procurement decisions substituting a more water-soluble analog will fail to replicate fenbendazole's specific pharmacokinetic half-life and its distinct efficacy profile in glycolysis-dependent cellular models.

Superior Hexokinase II Inhibition Affinity vs. Mebendazole

In comparative enzymatic assays targeting Hexokinase II, a critical enzyme in cellular energy metabolism, fenbendazole demonstrated significantly higher inhibitory potency than its structural analogs. Fenbendazole achieved an IC50 of 0.25 ± 0.1 µM, whereas albendazole and mebendazole recorded IC50 values of 2.5 ± 0.8 µM and 10.0 ± 1.2 µM, respectively[1].

| Evidence Dimension | Hexokinase II Inhibitory Concentration (IC50) |

| Target Compound Data | 0.25 ± 0.1 µM |

| Comparator Or Baseline | Mebendazole (10.0 ± 1.2 µM) and Albendazole (2.5 ± 0.8 µM) |

| Quantified Difference | 40-fold higher potency than mebendazole; 10-fold higher than albendazole |

| Conditions | In vitro Hexokinase II inhibition assay |

Crucial for researchers and formulators targeting metabolic pathways, as it allows for significantly lower dosing to achieve glycolysis inhibition compared to standard benzimidazoles.

Enhanced VEGFR-2 Binding Thermodynamics vs. Albendazole

Structural evaluation of benzimidazole anthelmintics as potential VEGFR-2 antagonists revealed distinct thermodynamic binding advantages for fenbendazole. Molecular docking simulations demonstrated that fenbendazole achieves a binding affinity score of -8.18 kcal/mol at the VEGFR-2 active site, outperforming mebendazole (-8.12 kcal/mol) and albendazole (-7.91 kcal/mol)[1].

| Evidence Dimension | VEGFR-2 Binding Affinity Score |

| Target Compound Data | -8.18 kcal/mol |

| Comparator Or Baseline | Albendazole (-7.91 kcal/mol) |

| Quantified Difference | Stronger thermodynamic stabilization at the receptor active site |

| Conditions | In silico molecular docking simulation against VEGFR-2 receptor |

Provides a quantifiable rationale for selecting fenbendazole as the primary benzimidazole scaffold in anti-angiogenic drug repurposing pipelines.

Extreme Solubility Enhancement via Cyclodextrin Complexation

Unformulated fenbendazole presents a major manufacturing bottleneck due to its extremely low baseline aqueous solubility (~0.3 µg/mL). However, it exhibits exceptional responsiveness to specific host-guest complexation strategies. When formulated as a 1:1 complex with methyl-β-cyclodextrin, fenbendazole's aqueous solubility increases to 20.21 mg/mL[1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 20.21 mg/mL (with methyl-β-cyclodextrin) |

| Comparator Or Baseline | ~0.3 µg/mL (unformulated baseline) |

| Quantified Difference | ~60,000-fold increase in solubility |

| Conditions | 1:1 molar ratio complexation with methyl-β-cyclodextrin in aqueous media |

Validates that despite poor raw solubility, fenbendazole can be successfully engineered into high-concentration liquid or parenteral formulations using standard industrial excipients.

Optimized Processability in DMF-Aqueous Cosolvent Systems

For industrial purification and formulation processing, fenbendazole's dispersion and solubility are highly dependent on the cosolvent environment. Thermodynamic modeling and experimental solubility determinations indicate that among standard industrial binary mixtures, a N,N-dimethylformamide (DMF) and water system maximizes fenbendazole dissolution at elevated temperatures (up to 328.15 K), significantly outperforming methanol-water or ethanol-water mixtures [1].

| Evidence Dimension | Solvent System Efficacy for Dissolution |

| Target Compound Data | Maximized solubility in DMF + water at 328.15 K |

| Comparator Or Baseline | Methanol + water / Ethanol + water mixtures |

| Quantified Difference | DMF-aqueous systems provide the highest mole fraction solubility for processing |

| Conditions | Equilibrium solubility determination at 101.1 kPa and 283.15–328.15 K |

Guides chemical engineers and procurement teams in selecting the most efficient solvent systems for large-scale purification and crystallization of fenbendazole.

Development of Glycolysis-Targeting Oncology Therapeutics

Driven by its exceptionally low IC50 for Hexokinase II (0.25 µM), fenbendazole is the preferred benzimidazole candidate for formulating metabolic inhibitors in oncology repurposing programs. Its 40-fold superiority over mebendazole in this specific pathway makes it the optimal choice for targeting tumors with high glycolytic dependency [1].

Anti-Angiogenic Formulation Pipelines

Utilizing its superior thermodynamic binding affinity (-8.18 kcal/mol) for the VEGFR-2 receptor, fenbendazole serves as a high-priority precursor for developing novel anti-angiogenic agents. It provides a stronger structural baseline for receptor antagonism compared to albendazole [2].

High-Bioavailability Oral Delivery Systems

Because fenbendazole's solubility can be increased 60,000-fold via methyl-β-cyclodextrin complexation, it is highly suited for advanced formulation workflows. Industrial buyers can confidently procure fenbendazole for integration into cyclodextrin-based oral solutions, overcoming the traditional limitations of its raw crystalline form [3].

Industrial Scale Purification and Crystallization

Based on thermodynamic solubility profiles, chemical engineers can optimize fenbendazole purification by utilizing DMF-aqueous cosolvent systems at elevated temperatures (up to 328.15 K). This ensures higher yield and purity during bulk processing compared to standard alcohol-based solvent mixtures[4].

References

- [1] SDI Article. Molecular docking between hexokinase II and the benzimidazoles. (2021).

- [2] ACS Publications. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. (2021).

- [3] Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2024).

- [4] Journal of Chemical & Engineering Data. Equilibrium Solubility Determination and Modeling of Fenbendazole in Cosolvent Mixtures at (283.15–328.15) K. (2019).

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 149 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 147 of 149 companies with hazard statement code(s):;

H361 (68.71%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (31.97%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (76.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (70.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (22.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

P - Antiparasitic products, insecticides and repellents

P02 - Anthelmintics

P02C - Antinematodal agents

P02CA - Benzimidazole derivatives

P02CA06 - Fenbendazole

Mechanism of Action

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Dissolution profiles of fenbendazole from binary solid dispersions: a mathematical approach

María Elisa Melian, Cintia Alejandra Briones Nieva, Laura Domínguez, Elio Emilio Gonzo, Santiago Palma, José María BermúdezPMID: 34286600 DOI: 10.4155/tde-2021-0014

Abstract

Understanding a drug dissolution process from solid dispersions (SD) to develop formulations with predictableperformance.

Dissolution data of fenbendazole released from the SDs and the control physical mixtures were analyzed using the Lumped mathematical model to estimate the parameters of pharmaceutical relevance.

The fit data obtained by Lumped model showed that all SDs have a unique dissolution profile with an error of ±4.1% and an initial release rate 500-times higher than the pure drug, without incidence of drug/polymer ratio or polymer type.

The Lumped model helped to understand that the main factor influencing the fenbendazole release was the type formulation (SD or physical mixture), regardless of the type or amount of polymer used.

Development of an enzyme-linked immunosorbent assay for the detection of mebendazole in chicken and mutton

Jinxin He, Yan Zheng, Xiaorong Chen, Na Li, Fang Tang, Nairui Huo, Jianzhong Wang, Shaopeng GuPMID: 33861241 DOI: 10.1039/d1ay00133g

Abstract

Mebendazole (MBZ), a synthetic benzimidazole, is most widely used for the treatment of intestinal helminthiasis. In the present study, a hapten mimicking the MBZ structure was designed by introducing propanoic acid and coupling to carrier proteins by the active ester method to immunize New Zealand rabbits. A sensitive enzyme-linked immunosorbent assay (ELISA) was developed for the analysis of MBZ in food samples. The rabbit IgG based ELISA had a half-maximum inhibition concentration (IC) of 7.41 ng mL

, with a limit of detection of 0.27 ng mL

. The ELISA showed negligible cross reactivity (<1%) with structural analogs, including hydroxy-MBZ, albendazole, oxfendazole, fenbendazole, flubendazole and oxfendazole, except the value of 90.5% for amino-MBZ. The average recoveries of MBZ spiked in chicken and mutton muscle samples by the assay ranged from 84.31% to 106.28% and agreed well with those of high-performance liquid chromatography. The above results indicated that the generated anti-MBZ IgG-based ELISA showed promise in routine screening analysis of MBZ residues in food samples.

Soybean (

Radka Podlipná, Martina Navrátilová, Lucie Raisová Stuchlíková, Kateřina Moťková, Lenka Langhansová, Lenka Skálová, Barbora SzotákováPMID: 34206260 DOI: 10.3390/ijms22136647

Abstract

Although manure is an important source of minerals and organic compounds it represents a certain risk of spreading the veterinary drugs in the farmland and their permeation to human food. We tested the uptake of the anthelmintic drug fenbendazole (FBZ) by soybean, a common crop plant, from the soil and its biotransformation and accumulation in different soybean organs, including beans. Soybeans were cultivated in vitro or grown in a greenhouse in pots. FBZ was extensively metabolized in roots of in vitro seedlings, where sixteen metabolites were identified, and less in leaves, where only two metabolites were found. The soybeans in greenhouse absorbed FBZ by roots and translocated it to the leaves, pods, and beans. In roots, leaves, and pods two metabolites were identified. In beans, FBZ and one metabolite was found. FBZ exposure did not affect the plant fitness or yield, but reduced activities of some antioxidant enzymes and isoflavonoids content in the beans. In conclusion, manure or biosolids containing FBZ and its metabolites represent a significant risk of these pharmaceuticals entering food consumed by humans or animal feed. In addition, the presence of these drugs in plants can affect plant metabolism, including the production of isoflavonoids.Efficacy of a low-dose praziquantel and fenbendazole protocol in the treatment of asymptomatic schistosomiasis in dogs

Harry Cridge, Henrique Lupiano, Julia D Nipper, Andrew J Mackin, Jörg M SteinerPMID: 33955589 DOI: 10.1111/jvim.16142

Abstract

Established treatment protocols for schistosomiasis (Heterobilharzia americana) in dogs are expensive. Anecdotal reports suggest that lower doses of praziquantel, combined with fenbendazole, may eliminate asymptomatic infections.Evaluate the efficacy of a low-dose praziquantel and fenbendazole protocol to manage asymptomatic schistosomiasis in dogs and compare fecal saline sedimentation (FSS) and fecal PCR (FPCR) for therapeutic monitoring.

Twelve asymptomatic dogs with positive FPCR and FSS results for schistosomiasis.

Prospective observational study. On day 0, dogs received praziquantel at a median dose of 5 mg/kg PO q8h for 2 days, with fenbendazole at 24 mg/kg PO q24h for 7 days. Fecal PCR and FSS were repeated in all dogs on days 30, 60, and 90.

By day 30, 10 of 12 dogs were negative by FSS, but only 3 of 12 were negative by FPCR. By day 60, all 12 dogs were negative by FSS, and 8 of 12 had become negative by FPCR. By day 90, all 12 dogs remained negative by FSS, but 5 of 12 were positive by FPCR (including 2 that were negative by FPCR on day 60). Three dogs that were positive by FPCR on day 60 were re-treated and subsequently became both FPCR and FSS negative. One FPCR-positive dog developed a mild increase in serum ALP activity, another developed mild hypercalcemia, and a third developed diarrhea.

A low-dose praziquantel/fenbendazole protocol may be effective for asymptomatic schistosomiasis in some dogs, but monitoring to ensure treatment success is recommended. Fecal saline sedimentation and FPCR may demonstrate discrepant results, with FPCR being positive more frequently.

PLASMA BIOCHEMISTRY PROFILES OF WILD WESTERN TIGER SNAKES (NOTECHIS SCUTATUS OCCIDENTALIS) BEFORE AND AFTER SIX MONTHS OF CAPTIVITY

Damian C Lettoof, Fabien Aubret, Francis Spilsbury, Philip W Bateman, James Haberfield, Jordan Vos, Monique Marthe GagnonPMID: 33822160 DOI: 10.7589/JWD-D-20-00115

Abstract

Urban wildlife often suffer poorer health than their counterparts living in more pristine environments due to exposure to anthropogenic stressors such as habitat degradation and environmental contamination. As a result, the health of urban versus nonurban snakes might be assessed by differences in their plasma biochemistries. We compared the plasma profiles of western tiger snakes (Notechis scutatus occidentalis) from a heavily urbanized wetland and a natural, nonurbanized wetland. Despite the urbanized snakes having lower body mass index, we found no significant difference between the plasma profiles of the two populations. We collected snakes from each population and kept them in captivity for 6 mo, providing them with stable conditions, uncontaminated (exempt from heavy metals and pesticides) food and water, and lowered parasite intensity in an attempt to promote better health through depuration. After captivity, snakes experienced a significant improvement in body mass index and significant changes in their plasma profiles. Snakes from the natural wetland initially had more variation of DNA damage; mean concentration of DNA damage in all snakes slightly decreased, but not significantly, after captivity. We present the plasma biochemistry profiles from western tiger snakes both before and after captivity and suggest a period of removal from natural stressors via captivity may offer a more reliable result of how plasma profiles of healthy animals might appear.The characteristics of Raman spectroscopy of fenbendazole-gold nanoparticles based on the chemical adsorption effect

Shuai Lian, Xun Gao, Chao Song, Hui Li, Jingquan LinPMID: 33887509 DOI: 10.1016/j.saa.2021.119799

Abstract

Fenbendazole, a benzimidazole derivative with anti-tubulin polymerization properties, has been widely used in the treatment of parasitic infections. Because of its anticancer activity similar to that of many anticancer drugs, low cost and few side effects, fenbendazole has attracted wide research attention. The chemical adsorption of fenbendazole and gold nanoparticles are studied by the UV-Vis spectrophotometry, density functional method, Raman spectroscopy and surface-enhanced Raman spectroscopy. By comparing and analyzing the theoretical and experimental Raman spectra, this paper explains the reasons for the difference between the theoretical and experimental Raman spectra. Meanwhile, it is also found that the frequencies at 851 cm, 1222 cm

, 1425 cm

and 1566 cm

are greatly enhanced. It is found that imidazole is adsorbed vertically to the surface of the substrate. It is concluded that Fenbendazole is vertically adsorbed on the surface of AuNPs through imidazole.

Anthelmintic efficacy of fenbendazole and levamisole in native fowl in northern Iran

Atefe Saemi Soudkolaei, Gholam Ali Kalidari, Hassan BorjiPMID: 33557928 DOI: 10.1186/s13071-021-04605-9

Abstract

With the increasing number of free-range domestic chickens, helminth parasites have potentially become more of a threat to commercial flocks in recent years, and routine poultry deworming is needed to improve the efficiency of chicken production. The present study deals with a field trial to study the efficacy of two generally used anthelmintics, fenbendazole and levamisole, against gastrointestinal nematodes of domestic chickens in northern Iran.Of 45 domestic chicken flocks involved in the study, 20 flocks were selected to participate in fecal egg count reduction testing based on flock size from April 2017 to September 2018. The infected chickens were randomly divided into three equal groups of 30 each. Ninety chickens in the infected groups received one of the following treatments (d 0 of treatment): Group 1: 5 mg kg

body weight (BW) fenbendazole for 3 consecutive days; Group 2: 16 mg kg

BW levamisole; Group 3 control: placebo, water + DMSO (dimethylsulfoxide). The efficacy of the treatments was evaluated by comparing fecal egg counts in the treated and control groups.

Examination of three flocks of chickens from the control group showed that 95.0% of the animals were infected with gastrointestinal nematodes with an average geometric value of 361 eggs per gram of feces. Fenbendazole at a dose of 5 mg kg

BW for 3 days showed an efficacy of 83.7% (P ≥ 0.05), and levamisole at a dose of 16 mg kg

BW showed 71.8% efficacy (P ≥ 0.05) with geometric mean eggs in a gram of feces of 100 and 199.6, respectively. In general, fenbendazole and levamisole treatment led to significantly lower activity. The result of this study revealed that fenbendazole was a better and more effective dewormer than levamisole on the three Iranian domestic chicken flocks, but the difference was not significant. Capillaria spp. were the most generally resistant nematodes followed by Trichostrongylus spp. and Amidostomum anseris.

Our results indicated that fenbendazole and levamisole effectively reduced the number of nemathodes in three Iranian domestic chicken flocks. Given the results of our study, resistance can be expected in the parasitic helminths of poultry. Additional larger scale studies are required to determine the prevalence of anthelmintic resistance in the poultry industry.

Health assessment of wild speckled dwarf tortoises, CHERSOBIUS SIGNATUS

Livio Galosi, Anna Rita Attili, Stefania Perrucci, Francesco C Origgi, Adolfo Maria Tambella, Giacomo Rossi, Vincenzo Cuteri, Maira Napoleoni, Nicholas Aconiti Mandolini, Gianni Perugini, Victor J T LoehrPMID: 33663511 DOI: 10.1186/s12917-021-02800-5

Abstract

In free-ranging reptile populations, bacterial, fungal, viral and parasitic pathogens may affect hosts through impairment in movements, thermoregulation, reproduction, survival, and population dynamics. The speckled dwarf tortoise (Chersobius [Homopus] signatus) is a threatened species that is mostly restricted to the Succulent Karoo biome in South Africa, and little information on pathogens of this species is available yet. We derived baseline parameters for five males and five females that were captured to genetically enhance a conservation breeding program in Europe. Upon collection of the tortoises, ticks were removed and identified. Immediately upon arrival in Europe, ocular, nasal, oral and cloacal swabs were taken for viral, bacteriological and mycological examinations. Fecal samples were collected before and 1 month after fenbendazole treatment, and analyzed for parasites. A panel of PCR, aiming to detect herpesviruses, adenoviruses and iridoviruses, was carried out.Samples were negative for viruses, while bacteriological examination yielded detectable growth in 82.5% of the swabs with a mean load of 16 × 10

± 61 × 10

colony forming units (CFU) per swab, representing 34 bacterial species. Cloacal and oral swabs yielded higher detectable growth loads than nasal and ocular swabs, but no differences between sexes were observed. Fungi and yeasts (mean load 5 × 10

± 13 × 10

CFU/swab) were detected in 25% of the swabs. All pre-treatment fecal samples were positive for oxyurid eggs, ranging from 200 to 2400 eggs per gram of feces, whereas after the treatment a significantly reduced egg count (90-100% reduction) was found in seven out of 10 individuals. One remaining individual showed 29% reduction, and two others had increased egg counts. In five tortoises, Nycthocterus spp. and coccidian oocysts were also identified. Soft ticks were identified as Ornithodoros savignyi.

Our baseline data from clinically healthy individuals will help future studies to interpret prevalences of microorganisms in speckled dwarf tortoise populations. The study population did not appear immediately threatened by current parasite presence.

Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses

Thanh Bach, Daryl J Murry, Larissa V Stebounova, Gregory Deye, Patricia Winokur, Guohua AnPMID: 33526484 DOI: 10.1128/AAC.02129-20

Abstract

Oxfendazole is a potent veterinary benzimidazole anthelmintic under transition to humans for the treatment of multiple parasitic infectious diseases. The first-in-human study evaluating the disposition of oxfendazole and its metabolites in healthy adults following single ascending oral doses from 0.5 to 60 mg/kg of body weight shows that oxfendazole pharmacokinetics is substantially nonlinear, which complicates correlating oxfendazole dose to exposure. To quantitatively capture the relation between oxfendazole dose and exposure, a population pharmacokinetic model for oxfendazole and its metabolites, oxfendazole sulfone and fenbendazole, in humans was developed using a nonlinear mixed-effect modeling approach. Our final model incorporated mechanistic characterization of dose-limited bioavailability as well as different oxfendazole metabolic processes and provided insight into the significance of presystemic metabolism in oxfendazole and metabolite disposition. Oxfendazole clinical pharmacokinetics was best described by a one-compartment model with nonlinear absorption and linear elimination. Oxfendazole apparent clearance and apparent volume of distribution were estimated to be 2.57 liters/h and 35.2 liters, respectively, at the lowest dose (0.5 mg/kg), indicating that oxfendazole is a low extraction drug with moderate distribution. The disposition of both metabolites was adequately characterized by a one-compartment model with formation rate-limited elimination. Fenbendazole formation from oxfendazole was primarily through systemic metabolism, while both presystemic and systemic metabolism were critical to the formation of oxfendazole sulfone. Our model adequately captured the concentration-time profiles of both oxfendazole and its two metabolites in healthy adults over a wide dose range. The model can be used to predict oxfendazole disposition under new dosing regimens to support dose optimization in humans.Natural resistance to worms exacerbates bovine tuberculosis severity independently of worm coinfection

Vanessa O Ezenwa, Sarah A Budischak, Peter Buss, Mauricio Seguel, Gordon Luikart, Anna E Jolles, Kaori SakamotoPMID: 33431676 DOI: 10.1073/pnas.2015080118

Abstract

Pathogen interactions arising during coinfection can exacerbate disease severity, for example when the immune response mounted against one pathogen negatively affects defense of another. It is also possible that host immune responses to a pathogen, shaped by historical evolutionary interactions between host and pathogen, may modify host immune defenses in ways that have repercussions for other pathogens. In this case, negative interactions between two pathogens could emerge even in the absence of concurrent infection. Parasitic worms and tuberculosis (TB) are involved in one of the most geographically extensive of pathogen interactions, and during coinfection worms can exacerbate TB disease outcomes. Here, we show that in a wild mammal natural resistance to worms affects bovine tuberculosis (BTB) severity independently of active worm infection. We found that worm-resistant individuals were more likely to die of BTB than were nonresistant individuals, and their disease progressed more quickly. Anthelmintic treatment moderated, but did not eliminate, the resistance effect, and the effects of resistance and treatment were opposite and additive, with untreated, resistant individuals experiencing the highest mortality. Furthermore, resistance and anthelmintic treatment had nonoverlapping effects on BTB pathology. The effects of resistance manifested in the lungs (the primary site of BTB infection), while the effects of treatment manifested almost entirely in the lymph nodes (the site of disseminated disease), suggesting that resistance and active worm infection affect BTB progression via distinct mechanisms. Our findings reveal that interactions between pathogens can occur as a consequence of processes arising on very different timescales.Explore Compound Types